Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine
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Overview
Description
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine is a chemical compound with the molecular formula C9H17N5O and a molecular weight of 211.26 g/mol . This compound features a morpholine ring, a triazole ring, and an ethylamine group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine typically involves the reaction of morpholine with a triazole derivative under controlled conditions. One common method includes the use of triethylamine as a base and methanesulfonic acid as a catalyst . The reaction is carried out under reflux conditions in a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often involving the use of high-purity reagents and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-morpholin-4-ylpropan-1-amine: A similar compound with a morpholine ring and an amine group.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: Contains a morpholine ring and a quinazoline moiety.
Uniqueness
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine is unique due to its combination of a morpholine ring, a triazole ring, and an ethylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine, identified by its CAS number 2060031-19-6, is a compound featuring a morpholine moiety and a 1,2,4-triazole nucleus. These structural components are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H17N5O with a molecular weight of 211.26 g/mol. The compound's structure is critical in determining its biological activity due to the presence of the triazole ring and morpholine group.
Property | Value |
---|---|
Molecular Formula | C₉H₁₇N₅O |
Molecular Weight | 211.26 g/mol |
CAS Number | 2060031-19-6 |
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. For instance, derivatives of this structure have been tested against various microorganisms. A study highlighted that some Mannich bases derived from triazole exhibited good antimicrobial activity against pathogens such as Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Microorganism Tested | Activity Level |
---|---|---|
Mannich base with triazole | Staphylococcus aureus | Moderate |
Mannich base with morpholine | Bacillus cereus | Good |
Triazole derivative | Enterobacter aerogenes | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have synthesized triazole-based compounds and evaluated their effects on cancer cell lines. For example, compounds with similar structures showed promising results against lung carcinoma (A549), colon carcinoma (SW480), and breast carcinoma (MCF-7) .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line Tested | IC₅₀ (µM) |
---|---|---|
Triazole derivative | A549 (Lung carcinoma) | <10 |
Triazole derivative | SW480 (Colon carcinoma) | <15 |
Triazole derivative | MCF-7 (Breast carcinoma) | <20 |
The biological activities of this compound can be attributed to its ability to interact with biological targets through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of the triazole ring may contribute to antioxidant effects, reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives based on the triazole framework and evaluated their antimicrobial properties using standard agar diffusion methods. Results indicated that certain derivatives exhibited strong inhibition zones against both gram-positive and gram-negative bacteria .
Study on Anticancer Properties
Another significant study focused on the anticancer efficacy of triazole-based compounds against multiple cancer cell lines. The results demonstrated that modifications to the side chains significantly influenced the cytotoxicity profiles . The most potent compounds were further analyzed for their mechanism of action using flow cytometry to assess cell cycle arrest and apoptosis induction.
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-methyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H17N5O/c1-7(10-2)8-11-9(13-12-8)14-3-5-15-6-4-14/h7,10H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
AYOOBMYOLADOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N2CCOCC2)NC |
Origin of Product |
United States |
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